![molecular formula C17H16N2O2 B11178309 N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide](/img/structure/B11178309.png)
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide
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Overview
Description
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the reaction of indole derivatives with acylating agents. One common method is the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE can be compared with other indole derivatives:
Biological Activity
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide, a compound featuring an indole derivative structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for various biological activities, including anticancer and antibacterial effects.
This compound exhibits its biological activity primarily through the following mechanisms:
- Apoptosis Induction : The compound activates the p53 protein pathway, leading to the expression of pro-apoptotic genes such as Bax. This results in cell cycle arrest and programmed cell death in various cancer cell lines.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cell proliferation, which can contribute to its anticancer properties.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have shown its effectiveness against neuroglioma cells by inducing apoptosis. This suggests potential applications in cancer therapy .
- Antibacterial Properties : Similar indole derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide | Structure | Anticancer |
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide | Structure | Anticancer |
This compound is distinguished by its specific substitution pattern and acetamide group, which contribute to its distinct biological activities compared to other indole derivatives.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : In vitro assays revealed that this compound significantly inhibits the proliferation of neuroglioma cells with an IC50 value indicating potent activity against these cancer cells.
- Mechanistic Insights : Further mechanistic studies demonstrated that the compound's ability to induce apoptosis was linked to the activation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)18-15-8-6-14(7-9-15)17(21)19-11-10-13-4-2-3-5-16(13)19/h2-9H,10-11H2,1H3,(H,18,20) |
InChI Key |
UBNJVTRNUTYKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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